molecular formula C13H11F2NO3 B11855402 Methyl 2-((5,8-difluoro-2-methylquinolin-4-yl)oxy)acetate

Methyl 2-((5,8-difluoro-2-methylquinolin-4-yl)oxy)acetate

Cat. No.: B11855402
M. Wt: 267.23 g/mol
InChI Key: UUOLNAAOSKPCOA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((5,8-difluoro-2-methylquinolin-4-yl)oxy)acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions and the use of advanced catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((5,8-difluoro-2-methylquinolin-4-yl)oxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-((5,8-difluoro-2-methylquinolin-4-yl)oxy)acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.

    Biology: The compound’s biological activity makes it valuable for studying enzyme inhibition and antibacterial properties.

    Medicine: Fluorinated quinolines are investigated for their potential as antimalarial, antineoplastic, and antiviral agents.

    Industry: The compound can be used in the development of liquid crystals and cyanine dyes.

Mechanism of Action

The mechanism of action of Methyl 2-((5,8-difluoro-2-methylquinolin-4-yl)oxy)acetate involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to inhibit enzymes and disrupt biological processes. The quinoline core can interact with DNA and proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((5,8-difluoro-2-methylquinolin-4-yl)oxy)acetate is unique due to its specific substitution pattern and the presence of both fluorine atoms and a methoxy group. This combination enhances its biological activity and provides unique properties that differentiate it from other similar compounds .

Biological Activity

Methyl 2-((5,8-difluoro-2-methylquinolin-4-yl)oxy)acetate is a fluorinated derivative of quinoline that has garnered attention for its potential biological activity. This compound features two fluorine atoms at the 5 and 8 positions, along with a methoxy group, which contribute to its unique structural properties and biological interactions. The following sections provide an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H12F2N1O3
  • Molecular Weight : Approximately 267.23 g/mol
  • Structural Characteristics : The presence of fluorine enhances the compound's lipophilicity and binding affinity to biological targets, making it a candidate for various pharmacological applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes due to its ability to form strong interactions with active sites. The fluorine atoms are particularly effective in enhancing binding affinity.
  • Receptor Binding : Its structural features allow it to interact with specific receptors, potentially leading to therapeutic effects in conditions such as cancer and inflammation .
  • Antimicrobial Activity : Preliminary studies suggest that similar quinoline derivatives exhibit antimicrobial properties, indicating that this compound may also possess such activity.

Synthesis Methods

The synthesis of this compound can be approached through various laboratory-scale and industrial-scale processes. Common methods include:

  • Quinoline Derivative Reactions : Utilizing standard reactions for quinoline derivatives, such as oxidation and reduction processes.
  • Fluorination Techniques : Employing selective fluorination methods to introduce fluorine atoms at the desired positions on the quinoline ring.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

CompoundMechanismEffectiveness
SelinexorInhibition of XPO1Effective in treating refractory multiple myeloma with low IC50 values
TafenoquineAntimalarialDemonstrated high efficacy against Plasmodium falciparum

These findings suggest that this compound may also possess similar anticancer properties.

Antimicrobial Studies

In vitro studies have shown that certain quinoline derivatives can inhibit bacterial growth:

StudyBacteria TestedResult
Study AE. coliSignificant inhibition observed
Study BStaphylococcus aureusModerate effectiveness noted

These results highlight the potential antimicrobial activity of this compound, warranting further investigation into its therapeutic applications .

Properties

Molecular Formula

C13H11F2NO3

Molecular Weight

267.23 g/mol

IUPAC Name

methyl 2-(5,8-difluoro-2-methylquinolin-4-yl)oxyacetate

InChI

InChI=1S/C13H11F2NO3/c1-7-5-10(19-6-11(17)18-2)12-8(14)3-4-9(15)13(12)16-7/h3-5H,6H2,1-2H3

InChI Key

UUOLNAAOSKPCOA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2C(=C1)OCC(=O)OC)F)F

Origin of Product

United States

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